

Introduction: Unveiling a Unique Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>N</i> -(1-(Methoxymethyl)cyclopropyl)aniline
CAS No.:	42540-70-5
Cat. No.:	B1379273

[Get Quote](#)

In the landscape of contemporary chemical research, the strategic combination of distinct structural motifs within a single molecule is a cornerstone of innovation. ***N*-(1-(Methoxymethyl)cyclopropyl)aniline** emerges as a molecule of significant interest, embodying this principle by integrating a classic aniline core with a sterically demanding, functionally versatile 1-(methoxymethyl)cyclopropyl group. This guide offers a comprehensive technical exploration of this compound, designed for researchers, medicinal chemists, and materials scientists. We will delve into its fundamental chemical structure, propose robust synthetic pathways, predict its spectroscopic signature, and explore its potential applications, particularly in the realms of drug discovery and photoredox catalysis. The unique juxtaposition of the electron-rich aniline, the conformationally constrained cyclopropane, and the polar methoxymethyl ether offers a rich platform for developing novel chemical entities with tailored properties.

Part 1: Molecular Architecture and Physicochemical Profile

The structure of **N-(1-(Methoxymethyl)cyclopropyl)aniline** is characterized by an aniline moiety where the nitrogen atom is directly attached to a quaternary carbon of a cyclopropane ring. This cyclopropane ring is further substituted with a methoxymethyl group.

Core Structural Components

- **Aniline Core:** A benzene ring substituted with an amino group, which acts as a versatile chemical handle for further functionalization and imparts specific electronic properties to the molecule.[1][2] The amino group makes the aromatic ring highly susceptible to electrophilic substitution.[2]
- **Cyclopropyl Moiety:** A three-membered carbocyclic ring known for its unique electronic properties and ability to confer metabolic stability and conformational rigidity in drug candidates. Its strained nature influences the bond angles and reactivity of adjacent atoms.
- **Methoxymethyl Ether:** A flexible side chain that introduces a polar ether linkage and can participate in hydrogen bonding, potentially influencing solubility and target-binding interactions.

Chemical Structure Diagram

Caption: Proposed Buchwald-Hartwig synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

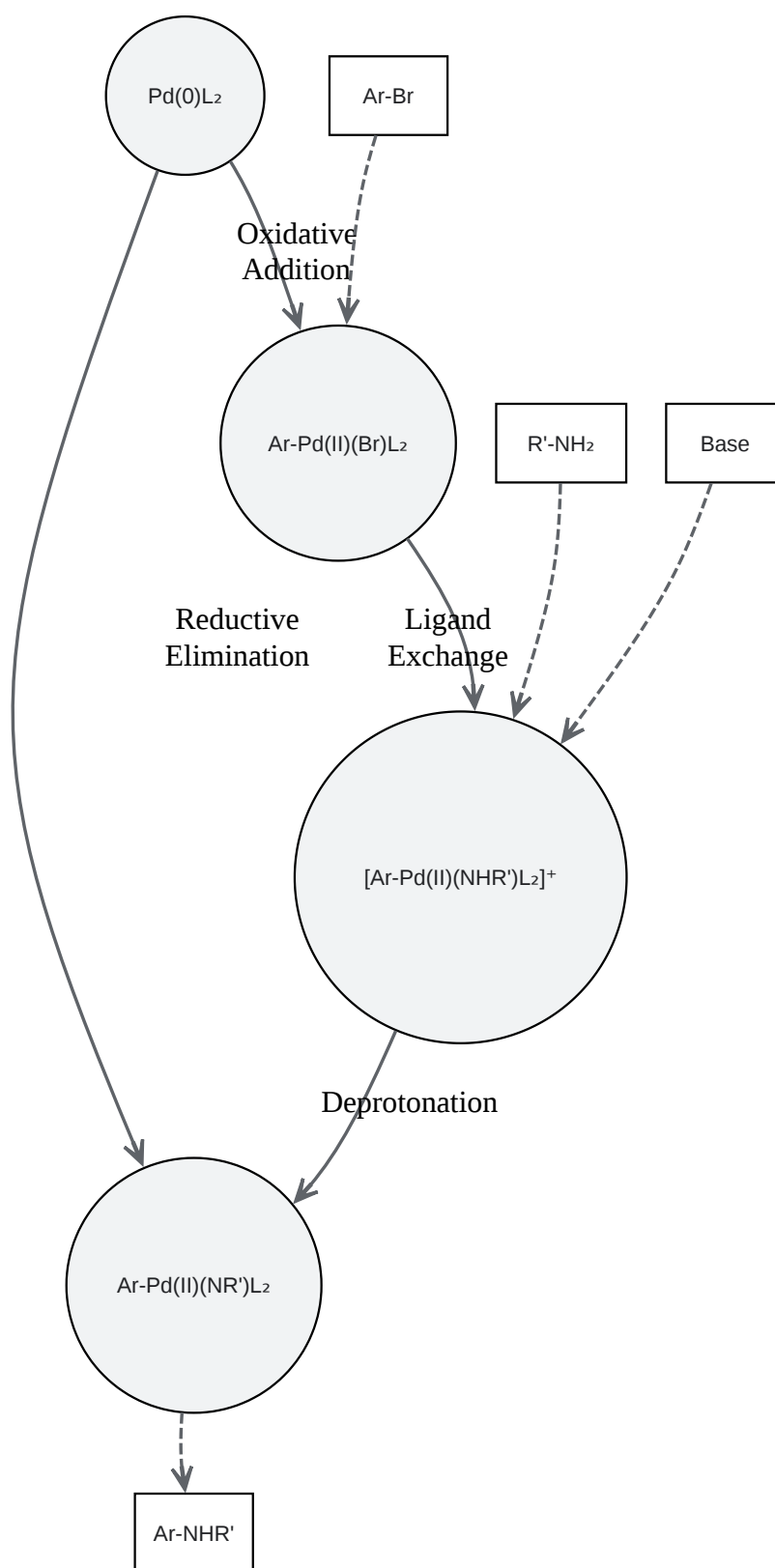
This protocol is a self-validating system; successful formation of the product can be monitored by TLC and confirmed by GC-MS analysis of aliquots.

- **Reactor Setup:** To a dry, oven-baked Schlenk flask, add $\text{Pd}_2(\text{dba})_3$ (1.5 mol%), BINAP (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).
- **Inert Atmosphere:** Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is critical as the palladium catalyst is oxygen-sensitive.
- **Reagent Addition:** Add dry toluene via syringe, followed by bromobenzene (1.0 equivalent) and 1-(methoxymethyl)cyclopropan-1-amine (1.2 equivalents).

- **Reaction:** Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Mechanistic Rationale

The causality behind this experimental design lies in the well-established Buchwald-Hartwig catalytic cycle. The choice of a bulky phosphine ligand like BINAP is crucial for promoting the reductive elimination step, which is often rate-limiting. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate its entry into the catalytic cycle.



[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 3: Predicted Spectroscopic Signature

Definitive structural confirmation relies on a suite of spectroscopic techniques. While experimental data for this specific molecule is sparse, a reliable prediction of its spectral characteristics can be made based on its constituent functional groups and data from analogous structures. [3][4][5]

Technique	Predicted Signature
¹ H NMR	δ 7.2-6.7 ppm: Multiplets corresponding to the 5 aromatic protons. δ 3.5-3.8 ppm: A broad singlet for the N-H proton. δ 3.4 ppm: A singlet for the 2 protons of the -CH₂-O group. δ 3.3 ppm: A singlet for the 3 protons of the -OCH₃ group. δ 0.8-1.2 ppm: Two distinct multiplets for the 4 diastereotopic protons on the cyclopropane ring.
¹³ C NMR	δ 145-150 ppm: Quaternary aromatic carbon attached to nitrogen. δ 115-130 ppm: Aromatic C-H carbons. δ 75-80 ppm: Methylene carbon of the methoxymethyl group (-CH ₂ -O). δ 55-60 ppm: Methyl carbon of the methoxy group (-OCH ₃). δ 40-45 ppm: Quaternary carbon of the cyclopropane ring. δ 15-20 ppm: Methylene carbons of the cyclopropane ring.
FT-IR	~3400 cm ⁻¹ : N-H stretching vibration. 3100-3000 cm ⁻¹ : Aromatic C-H stretching. 3000-2850 cm ⁻¹ : Aliphatic C-H stretching. ~1600, ~1500 cm ⁻¹ : Aromatic C=C bending vibrations. ~1100 cm ⁻¹ : C-O-C stretching of the ether linkage.

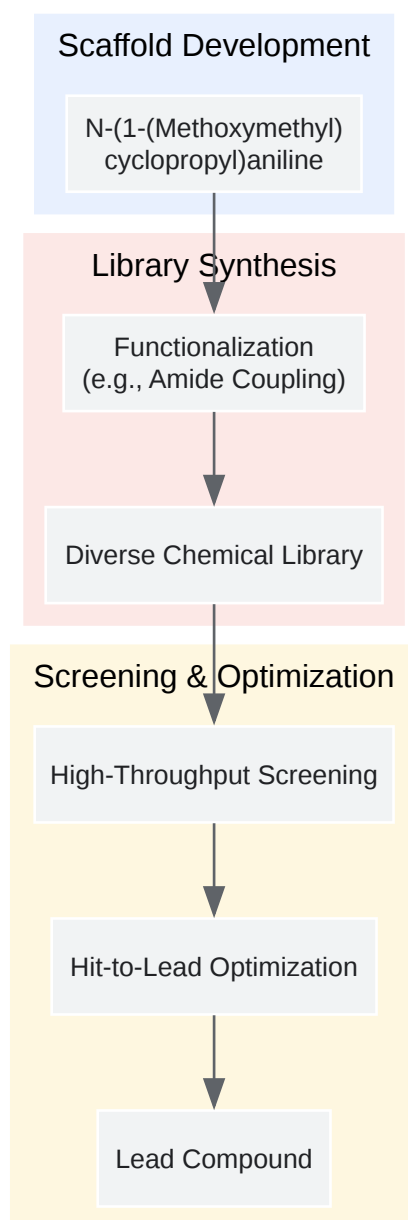
| Mass Spec (EI) | m/z 177: Molecular ion peak [M]⁺. m/z 132: Loss of the methoxymethyl group (\bullet CH₂OCH₃). m/z 106: Formation of the anilinium ion [C₆H₅NH₂]⁺ \bullet . |

Part 4: Potential Applications in Research and Development

The unique structural features of **N-(1-(Methoxymethyl)cyclopropyl)aniline** position it as a valuable tool in several areas of chemical science.

Building Block in Medicinal Chemistry

The incorporation of a cyclopropyl ring is a well-established strategy in drug design to enhance metabolic stability and improve binding affinity by restricting conformational freedom. The aniline moiety provides a key attachment point for building more complex molecular architectures.



[Click to download full resolution via product page](#)

Caption: Role as a scaffold in a typical drug discovery workflow.

Mechanistic Probe in Photocatalysis

N-cyclopropylanilines are known to undergo irreversible ring-opening upon single-electron oxidation. [6] This property makes them excellent probes for studying the oxidative power of photosensitizers. [6][7] The radical cation formed after oxidation is short-lived and rapidly rearranges, providing a clear and irreversible signal of an oxidative event. This makes the title

compound a potentially valuable tool for elucidating reaction mechanisms in photoredox catalysis.

Part 5: Safety and Handling Protocols

Given its structure as an aniline derivative, **N-(1-(Methoxymethyl)cyclopropyl)aniline** should be handled with significant caution. The safety data for aniline serves as an essential reference for its handling protocols. [8][9][10]

Primary Hazards

Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled. [8][10] It is also suspected of causing genetic defects and cancer, and it can cause damage to organs through prolonged or repeated exposure. [8][11]

Hazard Classification	Category	GHS Statement
Acute Toxicity (Oral, Dermal, Inhalation)	Category 3	H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. [8]
Serious Eye Damage	Category 1	H318: Causes serious eye damage. [8]
Carcinogenicity	Category 2	H351: Suspected of causing cancer. [8]
Germ Cell Mutagenicity	Category 2	H341: Suspected of causing genetic defects. [8]

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure. [8]

Recommended Handling Procedures

- **Engineering Controls:** Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors. [11]* **Personal Protective Equipment (PPE):** Wear nitrile gloves, a lab coat, and chemical safety goggles at all times. [9]* **Handling:** Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly

after handling. [10][11]* Storage: Store in a cool, well-ventilated area, away from strong oxidizing agents and acids, in a tightly sealed container. [8]* Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal. [9]

Conclusion

N-(1-(Methoxymethyl)cyclopropyl)aniline represents a compelling molecular scaffold with significant untapped potential. Its structure, combining the reactive aniline core with a metabolically robust and stereochemically defined cyclopropyl group, makes it an attractive building block for medicinal chemistry. Furthermore, its inherent reactivity as a cyclopropylaniline positions it as a sophisticated tool for mechanistic studies in modern synthetic chemistry. While its synthesis is accessible through established methods like the Buchwald-Hartwig amination, its handling requires strict adherence to safety protocols due to the hazards associated with the aniline substructure. This guide provides the foundational knowledge for researchers to confidently and safely explore the rich chemistry and potential applications of this intriguing molecule.

References

- DeAngelis, A., et al. (2006). synthesis of Cyclopropyl anilines. ResearchGate. [\[Link\]](#)
- PubChem. N-Methyl-N-(1-methylcyclopropyl)aniline. [\[Link\]](#)
- Wang, H., et al. (2017). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Dienes via Visible Light Photocatalysis. PMC. [\[Link\]](#)
- Carl ROTH. Safety Data Sheet: Aniline. [\[Link\]](#)
- Bodhipaksha, L. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. College of Environmental Science and Forestry - Experts at ESF. [\[Link\]](#)
- Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. ResearchGate. [\[Link\]](#)

- Der Pharma Chemica. (2015). Synthesis of N-substituted anilines via Smiles rearrangement. [\[Link\]](#)
- NIST. 2-(1-Methylcyclopropyl)aniline. NIST WebBook. [\[Link\]](#)
- PENTA. (2025). Aniline - SAFETY DATA SHEET. [\[Link\]](#)
- Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. [\[Link\]](#)
- Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). Nature. [\[Link\]](#)
- Consalvo, D., Storm, V., & Dreizler, H. (1998). Structure of aniline–X (X=Ar, Ne, Ne) from high resolution microwave spectroscopy data. Chemical Physics. [\[Link\]](#)
- NIST. Aniline. NIST WebBook. [\[Link\]](#)
- FooDB. (2010). Showing Compound Aniline (FDB003571). [\[Link\]](#)
- Cheméo. Aniline Mixtures - Chemical & Physical Properties. [\[Link\]](#)
- PubChemLite. 3-(1-methylcyclopropyl)aniline hydrochloride (C10H13N). [\[Link\]](#)
- PubChemLite. 3-[(cyclopropylmethoxy)methyl]aniline (C11H15NO). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Aniline [\[webbook.nist.gov\]](http://webbook.nist.gov)
- 2. Showing Compound Aniline (FDB003571) - FooDB [\[foodb.ca\]](http://foodb.ca)
- 3. researchgate.net [\[researchgate.net\]](http://researchgate.net)

- [4. derpharmachemica.com \[derpharmachemica.com\]](https://www.derpharmachemica.com)
- [5. rsc.org \[rsc.org\]](https://www.rsc.org)
- [6. Research Portal \[experts.esf.edu\]](https://experts.esf.edu)
- [7. Intermolecular \[3+2\] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Dienes via Visible Light Photocatalysis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Aniline SDS \(Safety Data Sheet\) | Flinn Scientific \[flinnsci.com\]](#)
- [9. carlroth.com \[carlroth.com\]](https://www.carlroth.com)
- [10. pentachemicals.eu \[pentachemicals.eu\]](https://www.pentachemicals.eu)
- [11. fishersci.com \[fishersci.com\]](https://www.fishersci.com)
- To cite this document: BenchChem. [Introduction: Unveiling a Unique Scaffold for Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1379273/docs#introduction-unveiling-a-unique-scaffold-for-modern-chemistry\]](https://www.benchchem.com/product/b1379273/docs#introduction-unveiling-a-unique-scaffold-for-modern-chemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check